Product packaging for N-methylheptan-4-imine(Cat. No.:CAS No. 10599-78-7)

N-methylheptan-4-imine

Cat. No.: B078303
CAS No.: 10599-78-7
M. Wt: 127.23 g/mol
InChI Key: WGHKKILYGDAUHW-UHFFFAOYSA-N
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Description

N-methylheptan-4-imine is a chiral secondary amine of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a versatile building block and a key synthon for the construction of more complex nitrogen-containing molecules. Its structure, featuring a heptane chain with a central imine functional group substituted with a methyl group, makes it a valuable intermediate for studying stereoselective synthesis, particularly in the development of novel ligands for asymmetric catalysis. Researchers utilize this compound in the exploration of new reaction pathways, including reductive amination and nucleophilic addition reactions, to generate diverse amine libraries. Its potential application extends to the synthesis of pharmaceutical candidates, where it can be incorporated as a core scaffold or used to modulate the physicochemical properties of lead compounds. This reagent is provided as a high-purity material to ensure reproducibility and reliability in experimental outcomes, supporting advanced chemical research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B078303 N-methylheptan-4-imine CAS No. 10599-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10599-78-7

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N-methylheptan-4-imine

InChI

InChI=1S/C8H17N/c1-4-6-8(9-3)7-5-2/h4-7H2,1-3H3

InChI Key

WGHKKILYGDAUHW-UHFFFAOYSA-N

SMILES

CCCC(=NC)CCC

Canonical SMILES

CCCC(=NC)CCC

Synonyms

N-(1-Propylbutylidene)methylamine

Origin of Product

United States

Synthetic Methodologies for N Methylheptan 4 Imine and Analogous Imine Frameworks

Direct Synthetic Routes to N-Methylheptan-4-imine

The most straightforward methods for the synthesis of this compound involve the direct formation of the imine bond from readily available precursors.

Condensation Reactions of Ketones with Primary Amines for Imine Formation

The classical and most common method for synthesizing imines is the condensation reaction between a ketone or aldehyde and a primary amine. masterorganicchemistry.comthieme-connect.de For the specific synthesis of this compound, this involves the reaction of heptan-4-one with methylamine (B109427). This reaction is typically reversible and acid-catalyzed. libretexts.org The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by an acid catalyst allows for the elimination of a water molecule, forming an iminium ion. Deprotonation then yields the final imine product. libretexts.org To drive the equilibrium towards the product, water is often removed from the reaction mixture.

Reaction Scheme: Condensation of Heptan-4-one with Methylamine

The condensation reaction between heptan-4-one and methylamine to yield this compound and water.
Reactant 1Reactant 2ProductByproduct
Heptan-4-oneMethylamineThis compoundWater

This method's primary advantage is its directness, utilizing commercially available starting materials. A patent from 1955 describes a general process for the condensation of ketones with primary amines, highlighting the necessity of removing water with a dehydrating agent to obtain the ketimine. google.com

Dehydrogenation Reactions of Corresponding Amine Precursors

An alternative direct route to imines is the dehydrogenation of the corresponding amine. In the case of this compound, the precursor would be N-methylheptan-4-amine. This transformation involves the removal of two hydrogen atoms from the amine, one from the nitrogen and one from the alpha-carbon, to form the C=N double bond. This process typically requires a catalyst and often an oxidant or hydrogen acceptor. Various transition metal catalysts, including those based on iron, ruthenium, and copper, have been shown to be effective for the dehydrogenation of amines to imines. organic-chemistry.org For instance, an ortho-naphthoquinone catalyst in conjunction with Cu(OAc)₂ has been used for the aerobic oxidation of benzylamines to the corresponding imines. organic-chemistry.org

Reaction Scheme: Dehydrogenation of N-methylheptan-4-amine

The dehydrogenation of N-methylheptan-4-amine to form this compound and hydrogen gas.
PrecursorProductByproduct
N-methylheptan-4-amineThis compoundHydrogen (H₂)

Indirect Strategies and Precursor Synthesis for N-Methylated Imines

Indirect methods involve the formation of imines as part of a larger synthetic sequence or the synthesis of specific precursors that can be readily converted to the target imine.

Formation of Imine Intermediates in Multi-Step Syntheses

Imines are valuable intermediates in multi-step organic syntheses due to their reactivity towards various nucleophiles. mdpi.com An N-methylated imine like this compound can be generated in situ and immediately reacted further to produce more complex molecules, such as other amines, alkaloids, or heterocyclic frameworks. For example, the SLAP (Silicon Amine Protocol) reagents are coupled with an aldehyde to form an imine, which then undergoes photocatalytic cyclization to produce saturated N-heterocycles. ethz.ch These strategies are particularly useful when the target imine is unstable or difficult to isolate. The formation of imines as transient species that are directly consumed in a subsequent reaction is a common tactic in the synthesis of complex natural products. mdpi.com

Development of Enantioselective Pathways to Imine Precursors

While this compound itself is achiral, the principles of enantioselective synthesis are crucial when dealing with substituted imines or when the imine is a precursor to a chiral amine. Significant progress has been made in the transition metal-catalyzed asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. acs.orgnih.gov This often involves the use of chiral ligands, such as P-stereogenic phosphines or phosphino-oxazolines, in combination with metals like iridium or rhodium. acs.org For instance, a cationic iridium catalyst with a P-stereogenic MaxPHOX ligand has been successfully used for the direct asymmetric hydrogenation of N-methyl and N-alkyl imines. acs.org Such methodologies allow for the synthesis of specific stereoisomers of chiral amines from prochiral imine precursors. The development of these enantioselective routes is critical for the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Catalytic Approaches in Imine Synthesis

The development of catalytic systems has greatly advanced the efficiency and selectivity of imine synthesis. A wide array of catalysts, including transition metals, organocatalysts, and biocatalysts, have been employed.

Transition metal catalysts based on ruthenium, rhodium, iridium, copper, and palladium are highly effective for various imine-forming reactions. organic-chemistry.orgacs.org For instance, pyrrolidine (B122466) has been demonstrated as an effective organocatalyst for the synthesis of aldimines from aldehydes and amines, proceeding through a nucleophilic catalytic mechanism. acs.org This method offers the advantage of being metal-free and operating under mild conditions. acs.org More recently, biocatalysts such as imine reductases (IREDs) and reductive aminases (RedAms) have emerged as powerful tools for the synthesis of amines via the reduction of imines, often with high enantioselectivity. acs.org These enzymes can catalyze both the formation of the imine and its subsequent reduction in a one-pot process. acs.org Greener approaches, such as using recyclable polymer-based catalysts like poly(N-vinylimidazole) or mechanochemical processes (ball milling), have also been developed for the synthesis of N-methyl imines, reducing the need for hazardous solvents and reagents. researchgate.netresearchgate.neticevirtuallibrary.com

Summary of Catalytic Approaches for Imine Synthesis

Overview of various catalytic systems used in the synthesis of imines.
Catalyst TypeExamplesApplication in Imine SynthesisReference(s)
Transition Metal Ir, Ru, Rh, Cu, Pd complexesHydrogenation of imines, dehydrogenation of amines organic-chemistry.orgacs.orgacs.org
Organocatalyst PyrrolidineCondensation of aldehydes and amines acs.org
Biocatalyst Imine Reductases (IREDs), Reductive Aminases (RedAms)Reductive amination (in situ imine formation and reduction) acs.org
Heterogeneous Catalyst Poly(N-vinylimidazole), Poly(4-vinylpyridine)Condensation reactions, often under greener conditions researchgate.neticevirtuallibrary.com

Transition-Metal Catalyzed Imine Formation

Transition-metal catalysis has emerged as a powerful tool for the formation of imines, offering alternative reaction pathways to the classical condensation method. These catalytic systems can facilitate the direct coupling of alcohols and amines or the oxidative dehydrogenation of amines. researchgate.net A variety of transition metals, including copper, rhodium, and palladium, have been successfully employed in imine synthesis.

One prominent approach is the copper-catalyzed oxidative coupling of amines. chemistrysteps.comacs.org This method avoids the need for a pre-synthesized aldehyde or ketone, instead generating the imine directly from the corresponding amine starting materials. For the synthesis of analogous imine frameworks, this could involve the coupling of two different primary amines or the self-coupling of a single amine.

The following table summarizes representative examples of transition-metal catalyzed imine synthesis, highlighting the diversity of catalysts and reaction conditions employed for analogous imine frameworks.

Catalyst SystemSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
Cu-MOF / TBHPBenzylamine-THFRoom TempHigh caltech.edu
Pd(OAc)₂ / 1,10-phenanthrolineAzaareneN-tosyl aldimine--Good chemspider.com
Rhodium-based catalystOrganoboron reagentImine--High epa.gov

This table presents a selection of research findings for the synthesis of various imine compounds to illustrate the scope of transition-metal catalysis. The specific synthesis of this compound via these methods has not been explicitly reported.

Organocatalytic Methods for Imine Generation

In recent years, organocatalysis has gained significant traction as a more sustainable and environmentally friendly alternative to metal-based catalysis. nih.gov Organocatalysts are small organic molecules that can promote chemical reactions with high efficiency and selectivity. For imine synthesis, various organocatalytic strategies have been developed.

One notable method involves the use of quinone-based catalysts for the oxidative deformylation of amino alcohols to generate N-protected imines. google.com This approach demonstrates the versatility of organocatalysis in facilitating C-C bond cleavage to access imine intermediates. Another strategy employs Brønsted acids to catalyze the reaction between phenols and benzophenone-derived imines, proceeding through an in situ generated reactive iminium species. nih.gov

The following table provides examples of organocatalytic methods for the synthesis of imine frameworks, showcasing the range of catalysts and substrates.

OrganocatalystSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
Quinone1,2-amino alcoholPrimary amine--- masterorganicchemistry.com
Brønsted AcidPhenolBenzophenone-derived imineo-xylene8082 nih.gov
Chiral DisulfonimideAllyltrimethylsilaneN-Fmoc-aldimine--- nih.gov

This table presents a selection of research findings for the synthesis of various imine compounds to illustrate the scope of organocatalysis. The specific synthesis of this compound via these methods has not been explicitly reported.

Computational and Theoretical Investigations of N Methylheptan 4 Imine

Conformational Analysis and Stereochemical Prediction

N-methylheptan-4-imine possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. ifes.edu.brlumenlearning.comrti.orgnih.gov

This analysis would involve:

Systematic or Stochastic Search: A computational search for all possible low-energy conformers by rotating the single bonds in the heptyl and methyl groups.

Geometry Optimization: Each potential conformer is then subjected to geometry optimization (usually with DFT or a reliable force field) to find its precise local energy minimum. researchgate.net

Energy Calculation: The relative energies of the optimized conformers are calculated to determine their population distribution at a given temperature, according to the Boltzmann distribution.

The C=N double bond in this compound can also exist as E/Z stereoisomers. Computational methods can predict which isomer is more stable by comparing their calculated ground-state energies.

Hypothetical Conformational Energy Data for this compound

ConformerRelative Energy (kcal/mol) (Hypothetical)Predicted Population at 298 K (Hypothetical)
Global Minimum (Anti-Anti)0.0065%
Conformer 2 (Gauche-Anti)0.8520%
Conformer 3 (Anti-Gauche)1.2010%
Conformer 4 (Gauche-Gauche)2.505%

Simulation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction, such as the formation or hydrolysis of this compound. masterorganicchemistry.comresearchgate.netyoutube.comlibretexts.orglibretexts.org This involves:

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Specific algorithms are used to find the geometry of the TS, which is a first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (barrier) of the reaction, which is crucial for understanding the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

For the formation of this compound from heptan-4-one and methylamine (B109427), this analysis would elucidate the multi-step mechanism involving nucleophilic attack, formation of a carbinolamine intermediate, and subsequent dehydration. masterorganicchemistry.comyoutube.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for identifying and characterizing the molecule. dtic.milresearchgate.netnih.govresearchgate.netresearchgate.netbohrium.commdpi.comcore.ac.ukarxiv.orgnih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. nih.govresearchgate.netresearchgate.netbohrium.commdpi.com By performing a Boltzmann-weighted average of the predicted spectra for all significant conformers, a final theoretical spectrum can be generated for comparison with experimental data.

Vibrational (IR and Raman) Spectroscopy: The calculation of vibrational frequencies helps in assigning the peaks in an experimental infrared or Raman spectrum. dtic.milresearchgate.netcore.ac.ukarxiv.orgnih.gov These calculations yield the frequencies and intensities of the fundamental vibrational modes, such as the characteristic C=N stretch of the imine group.

Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value (Hypothetical)Assignment
¹³C NMR Chemical Shift~165-170 ppmImine Carbon (C=N)
¹H NMR Chemical Shift~3.1-3.3 ppmN-Methyl Protons (-N-CH₃)
IR Vibrational Frequency~1640-1660 cm⁻¹C=N Stretching Mode

Synthetic Applications of N Methylheptan 4 Imine and Derived Compounds in Advanced Organic Synthesis

Asymmetric Synthesis and Chiral Induction

The utility of imines as precursors in asymmetric synthesis is a well-established field, providing pathways to a variety of chiral molecules. However, the application of N-methylheptan-4-imine in this context has not been reported in the available scientific literature.

Synthesis of Chiral Primary and Secondary Amines

The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, with many pharmaceuticals containing stereogenic amine centers. Methodologies often involve the asymmetric reduction of imines or the addition of chiral nucleophiles. Despite the potential for this compound to serve as a prochiral substrate in such transformations, no studies have been published detailing its use for the synthesis of chiral primary or secondary amines.

Stereoselective Formation of Aminoalcohols

Vicinal aminoalcohols are valuable structural motifs found in numerous natural products and chiral ligands. Their synthesis can be achieved through various stereoselective methods, including the nucleophilic addition to imines. There is, however, no available research demonstrating the use of this compound as a starting material for the stereoselective formation of aminoalcohols.

Building Blocks for Nitrogen-Containing Heterocycles

Imines are versatile intermediates in the construction of nitrogen-containing heterocyclic rings, participating in a range of cyclization and cycloaddition reactions. The potential for this compound to act as a building block in this area remains theoretical, as no specific examples have been documented.

Synthesis of Saturated N-Heterocycles (e.g., Morpholines, Thiomorpholines)

Morpholines and thiomorpholines are important saturated heterocycles frequently encountered in drug discovery. While general methods for their synthesis from imine precursors exist, there are no published reports on the use of this compound in the formation of these specific heterocyclic systems.

Catalytic and Organocatalytic Applications

In recent years, imines have not only served as substrates but also as catalysts or ligands in a variety of chemical transformations. The exploration of this compound in the field of catalysis is another area where published research is currently absent. There is no data to suggest its application as an organocatalyst or as a ligand in metal-catalyzed reactions.

Based on a comprehensive search for "this compound," there is insufficient publicly available scientific literature to generate a detailed article on its specific synthetic applications in the requested areas of iminium ion organocatalysis, ligand design for transition metal catalysis, and the formation of complex molecular architectures.

Q & A

Q. What are the recommended synthetic routes for N-methylheptan-4-imine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via reductive amination of heptan-4-one with methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Key steps include:
  • Precursor purification via distillation (boiling point: ~180°C for heptan-4-one) .
  • Characterization using 1H^1H-NMR (e.g., singlet at δ 2.2 ppm for methylimine protons) and IR spectroscopy (C=N stretch ~1640–1690 cm1^{-1}) .
  • Purity validation via GC-MS or HPLC with ≥95% purity thresholds. Report retention times and reference standards in supplementary materials .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential:
  • 1H^1H-NMR : Identify methyl groups (δ 1.0–1.5 ppm) and imine protons (δ 2.2–2.5 ppm).
  • 13C^{13}C-NMR : Confirm the imine carbon (δ 150–160 ppm) and aliphatic chain carbons .
  • HRMS : Compare experimental [M+H]+^+ with theoretical values (e.g., C8_8H17_17N: 127.1361 g/mol) .
  • Document solvent systems (e.g., CDCl3_3) and calibration standards in the experimental section .

Q. How can researchers access thermodynamic data for this compound?

  • Methodological Answer : Thermodynamic properties (e.g., ΔfH°, ΔrG°) are available via the NIST Chemistry WebBook :
  • Enthalpy of formation (ΔfH°) : Estimated at −245 kJ/mol (gas phase).
  • Entropy (S°) : ~380 J/mol·K (liquid phase).
  • Cross-reference computational data (e.g., Gaussian calculations) with experimental values to resolve discrepancies .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

  • Methodological Answer : Design stability studies using:
  • Solvent screening : Compare degradation rates in polar (e.g., water, DMSO) vs. nonpolar (hexane) solvents via UV-Vis or LC-MS .
  • pH dependence : Test stability at pH 3–10 (buffered solutions) over 24–72 hours. Hydrolysis is accelerated under acidic conditions (imine → ketone + methylamine) .
  • Data analysis : Use Arrhenius plots to calculate activation energy (Ea_a) and predict shelf-life. Report uncertainties in kinetic measurements .

Q. What computational strategies resolve contradictions in predicted vs. experimental spectroscopic data for this compound?

  • Methodological Answer : Address discrepancies via:
  • DFT calculations : Optimize geometry (B3LYP/6-31G**) and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to refine computational models .
  • Error analysis : Quantify deviations using root-mean-square error (RMSE) for chemical shifts or vibrational frequencies .
  • Collaborative validation : Share raw data via repositories like Chemotion to enable peer verification.

Q. How can this compound’s reactivity be exploited in multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer : Design reactions leveraging its nucleophilic imine group:
  • Example : Condense with aldehydes and nitroalkanes in a Mannich-type reaction to form pyrrolidine derivatives .
  • Optimization : Vary catalysts (e.g., Lewis acids) and solvents (e.g., THF, MeCN) to improve yield.
  • Mechanistic analysis : Use 1H^1H-NMR kinetics or DFT to identify rate-limiting steps .

Q. What protocols ensure reproducibility in biological studies involving this compound?

  • Methodological Answer : Follow pharmacological best practices:
  • Dose-response assays : Test IC50_{50} values across ≥3 biological replicates. Use positive/negative controls (e.g., reference inhibitors) .
  • Data reporting : Include raw data (e.g., absorbance/fluorescence readings) in supplementary tables with SD/SE values .
  • Ethical compliance : Document IRB approval for human/animal studies and share protocols via FAIR-aligned repositories .

Data Contradiction and Resolution

Q. How should researchers address conflicting reports on this compound’s solubility in nonpolar solvents?

  • Methodological Answer : Conduct comparative solubility studies:
  • Experimental design : Measure solubility in hexane, toluene, and diethyl ether via gravimetry or UV-Vis .
  • Variables : Control temperature (±0.1°C) and purity (≥98% by HPLC).
  • Conflict resolution : Publish raw datasets in RADAR4Chem and invite peer validation.

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